molecular formula C4H5IO2 B6209140 1-iodocyclopropane-1-carboxylic acid CAS No. 2409596-92-3

1-iodocyclopropane-1-carboxylic acid

Cat. No. B6209140
CAS RN: 2409596-92-3
M. Wt: 212
InChI Key:
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Description

1-Iodocyclopropane-1-carboxylic acid (1-ICPA) is an important and versatile organic acid that has been widely used in various scientific research and laboratory experiments. This organic acid is derived from cyclopropane and is characterized by a unique three-membered ring structure with an iodine atom in the center. It has also been used in a variety of applications, such as synthesis of organic compounds, as a reagent for the synthesis of organometallic compounds, and as a catalyst for the synthesis of polymers.

Scientific Research Applications

1-iodocyclopropane-1-carboxylic acid has been used in a variety of scientific research applications, such as synthesis of organic compounds, as a reagent for the synthesis of organometallic compounds, as a catalyst for the synthesis of polymers, and in the synthesis of pharmaceuticals. It has also been used in the synthesis of a variety of other compounds, including dyes, pigments, and surfactants.

Mechanism of Action

1-iodocyclopropane-1-carboxylic acid is an organic acid that can be used as a reagent for the synthesis of organic compounds. It is also used as a catalyst for the synthesis of polymers and other organic compounds. The mechanism of action of 1-iodocyclopropane-1-carboxylic acid is based on its ability to react with other compounds, such as amines, to form new compounds.
Biochemical and Physiological Effects
1-iodocyclopropane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been shown to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are involved in inflammation and other physiological processes.

Advantages and Limitations for Lab Experiments

1-iodocyclopropane-1-carboxylic acid has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 1-iodocyclopropane-1-carboxylic acid is its low cost, which makes it an attractive reagent for laboratory experiments. Additionally, 1-iodocyclopropane-1-carboxylic acid is relatively stable and can be stored for long periods of time without significant degradation. However, 1-iodocyclopropane-1-carboxylic acid is also a strong acid, which can be corrosive and can cause skin irritation. Additionally, it is highly reactive, and can be difficult to handle and store.

Future Directions

1-iodocyclopropane-1-carboxylic acid has a number of potential future applications. It has been suggested that it could be used as a reagent for the synthesis of pharmaceuticals and other organic compounds. Additionally, it could be used as a catalyst for the synthesis of polymers and other organic compounds. It could also be used in the synthesis of dyes, pigments, and surfactants. Finally, it could be used in the synthesis of optically active compounds and in the synthesis of enzymes.

Synthesis Methods

1-iodocyclopropane-1-carboxylic acid can be synthesized in a two-step process. In the first step, cyclopropane is reacted with iodine in a solvent such as acetic acid, resulting in the formation of 1-iodocyclopropane. In the second step, 1-iodocyclopropane is then treated with an acid such as hydrochloric acid, resulting in the formation of 1-iodocyclopropane-1-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-iodocyclopropane-1-carboxylic acid can be achieved through a three-step process involving the synthesis of cyclopropanecarboxylic acid, followed by its conversion to 1-iodocyclopropanecarboxylic acid, and finally, the oxidation of the iodine to form 1-iodocyclopropane-1-carboxylic acid.", "Starting Materials": [ "Ethyl diazoacetate", "Bromine", "Sodium iodide", "Cyclopropanecarboxylic acid", "Sodium chlorite", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Synthesis of cyclopropanecarboxylic acid", "Ethyl diazoacetate is reacted with bromine in the presence of sodium iodide to form ethyl 2-bromopropionate.", "Ethyl 2-bromopropionate is then treated with sodium hydroxide to form cyclopropanecarboxylic acid.", "Step 2: Conversion to 1-iodocyclopropanecarboxylic acid", "Cyclopropanecarboxylic acid is reacted with sodium chlorite and hydrochloric acid to form chlorocyclopropanecarboxylic acid.", "Chlorocyclopropanecarboxylic acid is then treated with sodium iodide to form 1-iodocyclopropanecarboxylic acid.", "Step 3: Oxidation to form 1-iodocyclopropane-1-carboxylic acid", "1-iodocyclopropanecarboxylic acid is oxidized with hydrogen peroxide in the presence of a catalyst to form 1-iodocyclopropane-1-carboxylic acid." ] }

CAS RN

2409596-92-3

Product Name

1-iodocyclopropane-1-carboxylic acid

Molecular Formula

C4H5IO2

Molecular Weight

212

Purity

95

Origin of Product

United States

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